![molecular formula C19H32BNO4 B12341115 tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12341115.png)
tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine is a heterocyclic compound with a unique structure that includes a boron atom. This compound is often used as a building block in organic synthesis due to its stability and reactivity. Its molecular formula is C14H24BNO2, and it has a molecular weight of 249.16 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a boronic ester. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to room temperature. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is usually purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boron atom into a boronic acid derivative.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, reduced boron species, and substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine involves its interaction with various molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition. The compound can also participate in hydrogen bonding and hydrophobic interactions, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate
- (3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Uniqueness
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a boron-containing dioxaborolane moiety. This structure imparts unique reactivity and stability, making it valuable in various chemical and biological applications .
Propiedades
Fórmula molecular |
C19H32BNO4 |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
tert-butyl 2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-9-7-8-15(21)20-24-14-11-12-10-13(18(12,4)5)19(14,6)25-20/h12-15H,7-11H2,1-6H3/t12-,13-,14+,15?,19-/m0/s1 |
Clave InChI |
GFMVPXYBJVBGHY-RTSGMKEQSA-N |
SMILES isomérico |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4CCCN4C(=O)OC(C)(C)C |
SMILES canónico |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


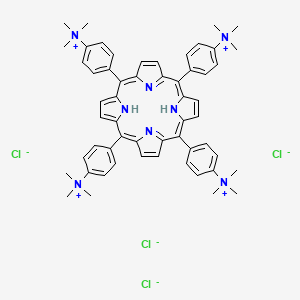
![Octahydropyrano[4,3-b]morpholine](/img/structure/B12341045.png)
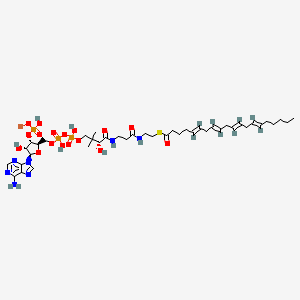

![Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester](/img/structure/B12341052.png)
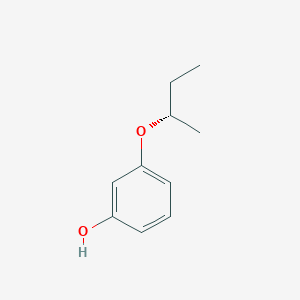
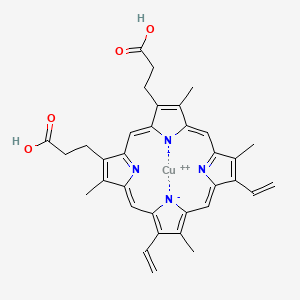
![ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate](/img/structure/B12341071.png)
![5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine](/img/structure/B12341087.png)
![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B12341105.png)

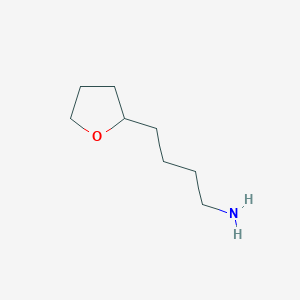
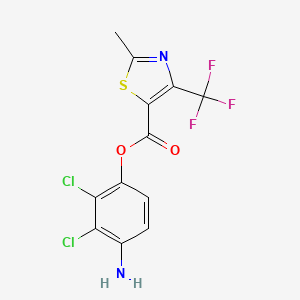
![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12341133.png)
